molecular formula C21H18O2 B12835255 1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone

1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone

Katalognummer: B12835255
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: FGPAWJLXZMBBBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone is an organic compound with the molecular formula C21H18O2. It is known for its unique structure, which consists of a biphenyl core with a benzyloxy group and an ethanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone typically involves the reaction of 2-bromo-1-[1,1’-biphenyl]-2-yl]ethanone with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone is unique due to its specific substitution pattern on the biphenyl core, which can influence its chemical reactivity and biological activity. The position of the benzyloxy group and the ethanone moiety can affect the compound’s interactions with molecular targets and its overall properties .

Eigenschaften

Molekularformel

C21H18O2

Molekulargewicht

302.4 g/mol

IUPAC-Name

1-[2-(2-phenylmethoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C21H18O2/c1-16(22)18-11-5-6-12-19(18)20-13-7-8-14-21(20)23-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3

InChI-Schlüssel

FGPAWJLXZMBBBP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.